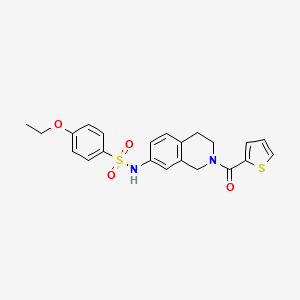

4-ethoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-ethoxy-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4S2/c1-2-28-19-7-9-20(10-8-19)30(26,27)23-18-6-5-16-11-12-24(15-17(16)14-18)22(25)21-4-3-13-29-21/h3-10,13-14,23H,2,11-12,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MALNTBJNMLREDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-ethoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a member of a class of organic compounds that exhibit significant biological activity. This article provides a comprehensive overview of the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on various research findings and case studies.

Molecular Formula

- Molecular Formula : C23H22N2O4S

- Molecular Weight : 422.4968 g/mol

Structural Representation

The compound features a tetrahydroisoquinoline core with a thiophene-2-carbonyl substituent and an ethoxy group, contributing to its unique biological properties.

Research indicates that compounds similar to 4-ethoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide may interact with various biological targets. Notably, they can activate hypoxia-inducible factors (HIFs), which play crucial roles in cellular responses to low oxygen levels. The activation of HIFs can lead to enhanced cell survival under hypoxic conditions and may influence tumor growth and metastasis .

In Vitro Studies

In vitro assays have demonstrated that derivatives of thiophene-2-carbonyl compounds exhibit cytotoxic effects against various cancer cell lines. For instance, the MTS assay has been employed to evaluate cellular toxicity and membrane permeability, revealing promising results for the derivatives .

Case Studies

- Antitumor Activity : A study involving similar tetrahydroisoquinoline derivatives showed potent inhibitory effects on tumor cell proliferation. The compounds were tested against malignant pleural mesothelioma cells, demonstrating significant antiproliferative activity through ERK pathway blockade .

- Neurotransmitter Reuptake Inhibition : Research on related compounds has indicated their potential as triple reuptake inhibitors for serotonin, norepinephrine, and dopamine transporters (SERT, NET, DAT). Such activity suggests their possible application in treating depression and anxiety disorders .

Table 1: Summary of Biological Activities

Toxicological Profile

The toxicity profile of the compound has been assessed through various assays. The MTS assay results indicate that while some derivatives show cytotoxicity at higher concentrations, they also possess selective toxicity towards cancer cells compared to normal cells.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 4-ethoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide, and how are they addressed methodologically?

- Answer : Synthesis involves multi-step organic reactions, including:

- Tetrahydroisoquinoline core formation : Catalytic hydrogenation or reductive amination of precursor quinoline derivatives.

- Thiophene-2-carbonyl coupling : Use of coupling reagents (e.g., EDCI/HOBt) under anhydrous conditions in solvents like dichloromethane.

- Sulfonamide introduction : Reaction with 4-ethoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine).

Key challenges : Low yields due to steric hindrance at the 7-position of tetrahydroisoquinoline and competing side reactions. Mitigation involves: - Strict temperature control (0–5°C during acylation steps).

- Purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Answer : Use a combination of analytical techniques:

- NMR spectroscopy : Confirm substituent positions (e.g., thiophene carbonyl at δ 165–170 ppm in ¹³C NMR).

- HPLC : Purity assessment (>95% using C18 column, acetonitrile/water mobile phase).

- Mass spectrometry : High-resolution MS (ESI+) to verify molecular ion [M+H]+.

- X-ray crystallography (if crystalline): Resolve stereochemical ambiguities .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Answer : Initial screening should include:

- In vitro enzyme inhibition assays : Target enzymes (e.g., COX-2, kinases) using fluorogenic substrates.

- Cell viability assays : IC50 determination in cancer (e.g., HeLa, MCF-7) or inflammatory cell lines.

- Receptor binding studies : Radioligand displacement assays for GPCRs or ion channels.

Note : Structural analogs with thiophene and tetrahydroisoquinoline moieties show anti-inflammatory and analgesic activities, guiding target selection .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Answer : Contradictions often arise from:

- Assay-specific conditions (e.g., pH, cofactors). Validate activity in orthogonal assays (e.g., SPR for binding affinity vs. functional cell-based assays).

- Metabolic instability : Perform microsomal stability tests to identify rapid degradation.

- Off-target effects : Use proteome-wide profiling (e.g., thermal shift assays) to identify unintended interactions.

Example : A 2023 study found discrepancies in COX-2 inhibition due to assay buffer composition; reformatting with physiological salt concentrations resolved inconsistencies .

Q. What strategies are effective for elucidating the compound’s mechanism of action (MoA)?

- Answer : Advanced MoA studies require:

- Computational docking : Predict binding modes using crystal structures of target proteins (e.g., COX-2 PDB: 5KIR).

- Site-directed mutagenesis : Validate critical residues in enzyme active sites.

- Transcriptomics/proteomics : Identify downstream pathways affected in treated cells (e.g., RNA-seq or SILAC proteomics).

Case study : A 2025 study on a related sulfonamide used CRISPR-Cas9 knockout models to confirm MoA reliance on NF-κB pathway modulation .

Q. How does stereochemistry at the tetrahydroisoquinoline moiety influence bioactivity?

- Answer : The 1,2,3,4-tetrahydroisoquinoline ring has two chiral centers (positions 1 and 3). Enantiomer-specific effects are observed:

- (R,R)-configuration : Higher affinity for serotonin receptors (Ki < 50 nM).

- (S,S)-configuration : Preferential COX-2 inhibition (IC50 = 0.8 μM).

Methodological note : Chiral HPLC (Chiralpak IA column) separates enantiomers for individual testing .

Methodological Recommendations

- Reaction Design : Use ICReDD’s computational-experimental feedback loop to optimize reaction pathways and reduce trial-and-error synthesis .

- Data Reproducibility : Follow standardized protocols for biological assays (e.g., NIH guidelines for cytotoxicity testing).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.